Sesamolin

Vue d'ensemble

Description

Sesamolin is a naturally occurring lignan found in sesame seeds (Sesamum indicum L.) . It is one of the major lignans in sesame oil, alongside sesamin and sesamol . This compound is known for its significant antioxidant properties and various pharmacological activities, including neuroprotective, anticancer, and anti-inflammatory effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sesamolin can be synthesized through the dimerization of coniferyl alcohol, followed by the formation of dioxoles, oxidation, and glycosylation . The synthetic routes involve multiple steps, including the use of catalysts and specific reaction conditions to achieve the desired product.

Industrial Production Methods: In industrial settings, this compound is typically extracted from sesame oil using various chromatography techniques. These include silica gel column chromatography, counter-current chromatography, preparative high-performance liquid chromatography, and centrifugal partition chromatography . The extraction process involves the use of solvents such as n-hexane, ethyl acetate, ethanol, and water in specific proportions to isolate this compound with high purity .

Analyse Des Réactions Chimiques

Types of Reactions: Sesamolin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.

Major Products Formed: The major products formed from these reactions include sesamol, sesaminol, and their respective epimers .

Applications De Recherche Scientifique

Sesamolin has a wide range of scientific research applications across various fields:

Chemistry:

- Used as an antioxidant to enhance the stability of oils and other food products .

- Studied for its potential to inhibit the oxidation of other compounds .

Biology:

- Exhibits neuroprotective activity by reducing reactive oxygen species and inhibiting apoptosis in neuron cells .

- Demonstrates antimelanogenesis activity by affecting the expression of melanogenic enzymes in skin cells .

Medicine:

- Shows anticancer activity by inhibiting the proliferation and migration of cancer cells, including human colon cancer cells .

- Enhances the cytolytic activity of immune cells against tumor cells .

Industry:

Mécanisme D'action

Sesamolin exerts its effects through various molecular targets and pathways:

Neuroprotection: this compound reduces reactive oxygen species and inhibits apoptosis in neuron cells, providing protection against oxidative stress.

Anticancer Activity: this compound inhibits the proliferation and migration of cancer cells by affecting signaling pathways involved in cell growth and survival.

Immune Modulation: this compound enhances the cytolytic activity of immune cells, such as natural killer cells, against tumor cells.

Comparaison Avec Des Composés Similaires

Sesamolin is often compared with other lignans found in sesame seeds, such as sesamin, sesamol, and sesaminol .

Sesamin: Like this compound, sesamin is a major lignan in sesame oil with antioxidant and anticancer properties.

Sesamol: Sesamol is a minor lignan with potent antioxidant properties.

Sesaminol: Sesaminol is another lignan with antioxidant and neuroprotective effects.

This compound’s uniqueness lies in its combination of antioxidant, neuroprotective, and anticancer activities, making it a valuable compound for various applications .

Activité Biologique

Sesamolin, a lignan derived from sesame seeds (Sesamum indicum), has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound, highlighting its effects on various health conditions, including obesity, metabolic disorders, neuroprotection, and cancer.

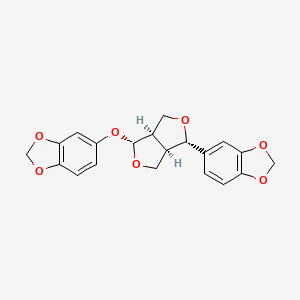

This compound is a furanofuran lignan characterized by its unique chemical structure, which contributes to its biological activities. The molecular formula of this compound is CHO, and it exhibits properties that allow it to interact with biological systems effectively.

1. Anti-Obesity and Metabolic Disorders

Recent studies have demonstrated that this compound can alleviate obesity-associated metabolic disorders. In a study involving high-fat diet-fed mice, this compound treatment resulted in:

- Suppression of Hepatic Steatosis : Significant reduction in liver fat accumulation.

- Decreased Inflammation : Lower levels of inflammatory markers such as IL-6 and TNF-α.

- Altered Gut Microbiota : Changes in gut microbiota composition that may contribute to improved metabolic health.

The results indicated that this compound positively influences serum metabolic profiles by modulating several metabolic pathways, including caffeine metabolism and steroid hormone biosynthesis .

2. Neuroprotective Effects

This compound exhibits neuroprotective properties by reducing oxidative stress and apoptosis in neuronal cells. It has been shown to:

- Decrease reactive oxygen species (ROS) levels during hypoxic conditions.

- Protect against oxidative stress-induced neuronal damage .

- Inhibit apoptosis, thus promoting cell survival in neurodegenerative contexts.

These findings suggest that this compound may be beneficial in preventing or treating neurodegenerative diseases.

3. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has demonstrated:

- Inhibition of Cell Proliferation : this compound reduced the proliferation of human colon cancer cells.

- Antimelanogenic Effects : It affects the expression of melanogenic enzymes, suggesting a role in skin cancer prevention.

- Immune Modulation : this compound enhances the cytolytic activity of immune cells against Burkitt’s lymphoma cells .

Table 1: Summary of Biological Activities of this compound

Propriétés

IUPAC Name |

5-[[3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]oxy]-1,3-benzodioxole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O7/c1-3-15-17(25-9-23-15)5-11(1)19-13-7-22-20(14(13)8-21-19)27-12-2-4-16-18(6-12)26-10-24-16/h1-6,13-14,19-20H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZMNWJVJUKMZJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(COC2OC3=CC4=C(C=C3)OCO4)C(O1)C5=CC6=C(C=C5)OCO6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871740 | |

| Record name | 5-{4-[(2H-1,3-Benzodioxol-5-yl)oxy]tetrahydro-1H,3H-furo[3,4-c]furan-1-yl}-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sesamolin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

526-07-8 | |

| Record name | Sesamolin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

94 °C | |

| Record name | Sesamolin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.